Icosyl myristate

Description

The exact mass of the compound Icosyl myristate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Icosyl myristate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Icosyl myristate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

icosyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRGJSXHZWCMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176946 | |

| Record name | Icosyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22413-00-9 | |

| Record name | Tetradecanoic acid, eicosyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22413-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42UT7NR38P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is icosyl myristate

An In-Depth Technical Guide to Icosyl Myristate for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Icosyl myristate, the ester of icosyl alcohol and myristic acid, is a long-chain fatty acid ester with significant potential in the cosmetic and pharmaceutical industries. While not as commonly documented as its analogue, myristyl myristate, its chemical structure suggests a strong utility as an emollient, texture enhancer, and emulsion stabilizer. This guide provides a comprehensive technical overview of icosyl myristate, synthesizing data from its constituent molecules and structurally similar esters. We will delve into its physicochemical properties, synthesis, mechanism of action in dermatological formulations, and potential applications, offering a foundational resource for researchers and formulation scientists.

Introduction and Chemical Identity

Icosyl myristate (also known as eicosyl myristate or arachidyl myristate) is the ester formed from the reaction of icosyl alcohol (a 20-carbon fatty alcohol) and myristic acid (a 14-carbon saturated fatty acid)[1]. Its molecular structure, characterized by a long, saturated hydrocarbon chain, imparts properties that are highly desirable in topical formulations. Primarily, it functions as a skin-conditioning agent and emollient, providing lubricity and a moisture barrier to the skin[2][3].

Like other fatty acid esters, such as myristyl myristate and isopropyl myristate, icosyl myristate is valued for its ability to modify the sensory profile of a formulation, delivering a non-greasy, velvety feel while improving the stability and spreadability of creams and lotions[1][2].

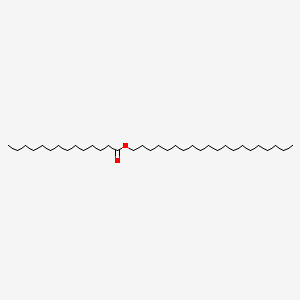

Chemical Structure:

Caption: Chemical Structure of Icosyl Myristate.

Physicochemical Properties

Direct experimental data for icosyl myristate is limited. However, its properties can be reliably inferred from its constituent parts—myristic acid and icosanol (arachidyl alcohol)—and by comparison with its close structural analogue, myristyl myristate.

| Property | Value / Description | Source |

| IUPAC Name | Tetradecyl tetradecanoate | [1] |

| Synonyms | Eicosyl myristate, Arachidyl myristate, Tetradecyl myristate | [4][5] |

| CAS Number | 3234-85-3 (for Myristyl Myristate, as a close analogue) | [2][5] |

| Molecular Formula | C₃₄H₆₈O₂ | Derived |

| Molecular Weight | 508.9 g/mol | Derived |

| Appearance | Expected to be a white to yellowish waxy solid at room temperature. | [1][2] |

| Melting Point | Estimated to be slightly above body temperature, likely in the 40-50 °C range. Myristyl myristate melts at 40–44 °C. | [1][6] |

| Solubility | Insoluble in water; soluble in oils and organic solvents. | [1] |

| logP (o/w) | > 10 (Estimated, highly lipophilic). | [4] |

Synthesis and Manufacturing

Icosyl myristate is synthesized through esterification, a reaction between a fatty alcohol (icosanol) and a fatty acid (myristic acid). This process can be achieved through chemical or enzymatic pathways.

Chemical Synthesis (Acid-Catalyzed Esterification)

The conventional method involves reacting icosanol with myristic acid in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction produces the ester and water as a byproduct. The water is typically removed to drive the reaction to completion. Subsequent purification steps are necessary to remove the catalyst and any unreacted starting materials[2].

Biocatalytic Synthesis (Enzymatic Esterification)

In line with "Green Chemistry" principles, enzymatic synthesis offers a more sustainable alternative. This method utilizes lipases, such as immobilized Candida antarctica lipase (Novozym 435), as catalysts. The reaction can be performed at lower temperatures and without the need for harsh solvents, resulting in a purer product with fewer byproducts[7]. Research on the biocatalytic synthesis of myristyl myristate has shown this to be a highly efficient method, yielding a product that can be labeled "100% natural" under certain regulations[7].

Caption: Esterification Synthesis of Icosyl Myristate.

Mechanism of Action in Dermatological Formulations

The primary functions of icosyl myristate in topical formulations are rooted in its physical properties as a long-chain ester.

Emollience and Skin Barrier Enhancement

As an emollient, icosyl myristate softens and soothes the skin. When applied, it forms a thin, non-greasy, hydrophobic film on the stratum corneum[2][8]. This film serves two main purposes:

-

Occlusion: It creates a physical barrier that reduces transepidermal water loss (TEWL), helping to keep the skin hydrated[9].

-

Lubrication: It fills the spaces between corneocytes, resulting in a smoother skin surface and improved skin feel.

The long (C34) carbon chain of icosyl myristate provides substantial occlusivity and substantivity, making it particularly effective for dry skin conditions.

Caption: Icosyl Myristate forming a moisture barrier on the skin.

Texture Modification and Formulation Stability

Icosyl myristate is a valuable excipient for controlling the rheology and sensory characteristics of a formulation.

-

Thickening Agent: As a waxy solid, it increases the viscosity of emulsions, adding body to creams and lotions[3].

-

Texture Enhancer: It imparts a rich, creamy texture and a smooth, velvety after-feel without being greasy[1][2]. Its melting point near skin temperature allows it to liquefy upon application, contributing to good spreadability[3].

-

Emulsion Stabilizer: It helps to prevent the separation of oil and water phases in an emulsion, improving the product's stability and shelf-life[8][9].

Applications in Research and Development

Cosmetic and Personal Care Products

Drawing parallels from myristyl myristate, icosyl myristate is an ideal ingredient for a wide range of products:

-

Skin Care: Moisturizers, lotions, and creams for dry skin, where it acts as an emollient and thickener[2][3][10].

-

Hair Care: Conditioners and hair masks to moisturize, detangle, and improve hair texture[2][8].

-

Decorative Cosmetics: Foundations and lipsticks, where it enhances spreadability and adherence[2].

Pharmaceutical Formulations

In topical drug delivery, esters like isopropyl myristate are known to act as penetration enhancers, facilitating the absorption of active pharmaceutical ingredients (APIs) through the skin[11][12][13]. Icosyl myristate, with its long lipophilic chain, could potentially modulate the barrier function of the stratum corneum, making it a candidate for investigation as a vehicle or penetration enhancer in dermatological preparations. Its non-greasy feel would also improve patient compliance for topical medications[13].

Safety and Toxicological Profile

Specific toxicological data for icosyl myristate is not available. However, the safety profile can be inferred from data on myristyl myristate and the general class of alkyl esters.

-

Toxicity: Acute oral and dermal toxicity tests on myristyl myristate show it to be non-toxic[1]. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that myristyl myristate is safe as a cosmetic ingredient in its current uses and concentrations[1].

-

Irritation and Sensitization: Myristyl myristate is considered non-irritating and non-sensitizing to the skin[2][14].

-

Comedogenicity: A notable consideration for fatty acid esters is their potential for comedogenicity. Myristyl myristate has a high comedogenic rating, and therefore, formulations containing it may not be suitable for individuals with acne-prone skin[2]. It is reasonable to assume that icosyl myristate would carry a similar risk, and this should be evaluated during formulation development.

The Safety Data Sheet (SDS) for the analogous myristyl myristate indicates it is not classified as a hazardous substance[14][15][16].

Experimental Protocol: Evaluation of Emollient Efficacy

This protocol outlines a standard, non-invasive method for quantifying the skin hydration and barrier-enhancing effects of a formulation containing icosyl myristate.

Objective: To assess the effect of a test cream containing 5% Icosyl Myristate on Transepidermal Water Loss (TEWL) and skin capacitance compared to a placebo control.

Methodology:

-

Subject Recruitment: Recruit a panel of 20 healthy volunteers with self-perceived dry skin on their forearms.

-

Acclimatization: Subjects acclimate for 30 minutes in a temperature and humidity-controlled room (21°C ± 1°C, 50% ± 5% RH).

-

Baseline Measurements:

-

Define two 4 cm² test sites on the volar forearm of each subject.

-

Measure baseline TEWL using a Tewameter®.

-

Measure baseline skin hydration (capacitance) using a Corneometer®.

-

-

Product Application:

-

Apply 2 mg/cm² of the test cream (5% Icosyl Myristate) to one site and the placebo cream (vehicle without Icosyl Myristate) to the other site.

-

The application site for each product should be randomized.

-

-

Post-Application Measurements:

-

At specified time points (e.g., 1, 2, 4, and 6 hours post-application), repeat the TEWL and skin capacitance measurements at the test sites.

-

-

Data Analysis:

-

Calculate the percentage change from baseline for both TEWL and skin capacitance for each formulation at each time point.

-

Use appropriate statistical tests (e.g., paired t-test) to determine if the differences between the test formulation and the placebo are statistically significant.

-

Expected Outcome: A successful emollient formulation containing icosyl myristate should demonstrate a statistically significant decrease in TEWL and a significant increase in skin capacitance compared to both baseline and the placebo control.

Conclusion

Icosyl myristate is a promising, though currently under-documented, long-chain fatty acid ester. Based on its chemical structure and the well-established properties of its analogues, it can be confidently positioned as a high-performance emollient, texture enhancer, and stabilizer for cosmetic and pharmaceutical applications. Its waxy nature, coupled with a melting point near skin temperature, offers formulators a versatile tool for creating elegant and effective topical products, particularly for dry skin. Further research is warranted to fully characterize its specific properties and explore its potential as a penetration enhancer in topical drug delivery systems.

References

- SpecialChem. (2024, April 17).

- Typology. (2021, November 5).

- The Good Scents Company. (n.d.). myristyl myristate tetradecanoic acid, tetradecyl ester.

- Silver Fern Chemical. (n.d.). Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More.

- Cosmetic Ingredients Guide. (2026, February 6).

- Myristyl Myristate - SDS (Safety D

- Wikipedia. (n.d.). Myristic acid.

- Autech Industry. (2025, October 10). Isopropyl Myristate (IPM)

- Cheméo. (n.d.).

- ResearchGate. (2025, August 5). "100% natural" myristyl myristate.

- Wikipedia. (n.d.). Arachidyl alcohol.

- NIH National Library of Medicine. (n.d.).

- Lesielle. (n.d.).

- Alpha Chemical Co. (2023, May 22).

- NIH PubChem. (n.d.). Myristic Acid.

- NIH PubChem. (n.d.). 1-Eicosanol.

- Dove Medical Press. (2015, January 5). Fumaric acid esters in the management of psoriasis.

- Avena Lab. (n.d.).

- Fisher Scientific. (2007, April 20).

- Wikipedia. (n.d.).

- Chempri. (n.d.). Myristic acid.

- Journal of the Turkish Academy of Dermatology. (2016).

- MedchemExpress.com. (n.d.). 1-Eicosanol (Arachidyl alcohol) | Antifungal Agent.

- Ataman Kimya. (n.d.).

- Ataman Kimya. (n.d.).

- Google Patents. (2008, March 19).

- Cayman Chemical. (2025, October 13).

- NIKKO CHEMICALS. (n.d.).

- Avena Lab. (2024, December 2).

- SpecialChem. (2023, September 29). Myristic Acid (Emulsifier): Cosmetic Ingredient INCI.

- (n.d.). Arachidyl alcohol.

- DermNet. (n.d.). Fumaric acid esters.

- Indian Journal of Dermatology, Venereology, and Leprology. (2007). Use of fumaric acid esters in psoriasis.

- (n.d.). Myristic Acid (C14)

- Invivochem. (n.d.). 1-Eicosanol (1-Eicosanol; Arachidyl alcohol; Icosyl Alcohol).

- ChemicalBook. (2026, January 17).

- precisionFDA. (n.d.).

- ECSA Chemicals. (2025, July 1).

- FormuNova. (n.d.).

Sources

- 1. Myristyl myristate - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. Myristyl Myristate | Cosmetic Ingredients Guide [ci.guide]

- 4. myristyl myristate, 3234-85-3 [thegoodscentscompany.com]

- 5. Myristyl myristate (CAS 3234-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. NIKKOL MM (Myristyl Myristate) | Pharmaceutical Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. lesielle.com [lesielle.com]

- 9. avenalab.com [avenalab.com]

- 10. uk.typology.com [uk.typology.com]

- 11. Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]

- 12. autechindustry.com [autechindustry.com]

- 13. alphachem.biz [alphachem.biz]

- 14. makingcosmetics.com [makingcosmetics.com]

- 15. avenalab.com [avenalab.com]

- 16. chemicalbook.com [chemicalbook.com]

Icosyl myristate chemical structure and properties

Executive Summary

As formulation sciences pivot toward highly defined, biomimetic components, icosyl myristate (also known as eicosyl tetradecanoate or arachidyl myristate) has emerged as a critical structural lipid[1]. Comprising a myristic acid (C14) moiety esterified to an icosanol (C20) chain, this saturated C34 wax ester is structurally analogous to the primary components of natural jojoba oil and human meibum[2][3]. In my experience engineering lipid-based drug delivery systems, icosyl myristate offers unparalleled utility as a highly ordered solid lipid matrix in Solid Lipid Nanoparticles (SLNs) and as a rheology modifier in topical therapeutics. This technical guide deconstructs its physicochemical properties, modern biomanufacturing protocols, formulation mechanics, and analytical validation strategies.

Chemical Identity and Structural Mechanics

The functional utility of icosyl myristate stems directly from its extended, unbranched hydrocarbon architecture. The saturated nature of both the acyl and alkyl chains allows for tight van der Waals packing. In a formulated state, it typically crystallizes in an orthorhombic subcell lattice[4]. This crystalline stability is a non-negotiable requirement in drug delivery; unlike mixed-chain triglycerides that undergo unpredictable polymorphic transitions (often causing the expulsion of the Active Pharmaceutical Ingredient over time), the uniform C34 chain of icosyl myristate maintains a stable, predictable matrix[4].

Table 1: Physicochemical Profiling of Icosyl Myristate

| Parameter | Value / Description |

| IUPAC Name | Icosyl tetradecanoate |

| Common Synonyms | Arachidyl myristate, Eicosyl tetradecanoate[5] |

| CAS Registry Number | 22413-00-9[1] |

| Molecular Formula | C34H68O2[1] |

| Molecular Weight | 508.90 g/mol [1] |

| Melting Point | ~50–55 °C (Characteristic of saturated C34 wax esters)[3] |

| Boiling Point | 528.4 °C at 760 mmHg |

| Solubility Profile | Insoluble in water; soluble in chloroform, hot ethanol, and hexane[1][6] |

Synthesis and Biomanufacturing Pathways

Historically, long-chain wax esters were synthesized via Fischer esterification using harsh acid catalysts, which often left trace heavy metals or toxic residuals. Today, the drive for pharmaceutical-grade, sustainable lipids has shifted the paradigm toward biocatalytic synthesis using metabolically engineered Saccharomyces cerevisiae[2]. By introducing heterologous fatty acyl reductases (FARs) and wax synthases (WSs), yeast can directly convert simple carbon sources into targeted long-chain wax esters.

Caption: Biosynthetic pathway of icosyl myristate in engineered Saccharomyces cerevisiae.

Protocol 1: Biocatalytic Synthesis and Extraction of Icosyl Myristate

Causality & Validation: Utilizing engineered S. cerevisiae ensures absolute stereospecificity. By using bead beating in a chloroform/methanol mixture, we ensure complete disruption of the robust yeast cell wall while simultaneously precipitating proteins, preventing enzymatic degradation of the synthesized esters. The protocol is self-validating; obtaining a pure white crystalline solid post-SPE confirms the absence of polar phospholipids and unreacted free fatty acids.

-

Fermentation : Inoculate engineered S. cerevisiae (expressing FAR and WS specific to C14-CoA and C20-OH) in 1L of synthetic defined (SD) medium with 2% glucose. Incubate at 30°C, 200 rpm for 72 hours.

-

Cell Harvesting & Lysis : Centrifuge the culture at 5,000 × g for 10 minutes. Lyse the cell pellet using mechanical bead beating in a 1:1 mixture of chloroform:methanol.

-

Phase Separation (Folch Extraction) : Add 0.2 volumes of 0.9% NaCl to the lysate. Vortex vigorously and centrifuge at 2,000 × g for 5 minutes. Isolate the lower organic phase.

-

Purification : Subject the organic phase to solid-phase extraction (SPE) using a silica column. Elute the non-polar wax ester fraction (containing icosyl myristate) using hexane:diethyl ether (99:1, v/v).

-

Validation : Evaporate the solvent under nitrogen. Re-weigh the crystalline yield to calculate metabolic conversion efficiency.

Formulation Mechanics: Solid Lipid Nanoparticles (SLNs)

In SLN formulations, icosyl myristate acts as the solid lipid core. Its melting point (~50-55°C) ensures it remains solid at physiological temperatures (37°C), providing a highly stable matrix for the sustained release of encapsulated lipophilic drugs.

Caption: Continuous-flow microfluidic formulation workflow for icosyl myristate solid lipid nanoparticles.

Protocol 2: Microfluidic Formulation of Icosyl Myristate SLNs

Causality & Validation: The microfluidic mixing approach is preferred over hot high-pressure homogenization because it offers precise control over the nucleation kinetics. Rapid solvent exchange forces the supersaturation of icosyl myristate, triggering instantaneous nucleation. The presence of a steric stabilizer arrests particle growth, dictating the final size.

-

Lipid Phase Preparation : Dissolve icosyl myristate (10 mg/mL) and a surfactant (e.g., PEG-2000-DSPE, 2 mg/mL) in absolute ethanol at 60°C to ensure complete solubilization.

-

Aqueous Phase Preparation : Prepare a 10 mM citrate buffer (pH 6.0) containing the target API. Heat to 60°C to match the lipid phase temperature, preventing premature lipid precipitation.

-

Microfluidic Mixing : Inject the lipid and aqueous phases into a staggered herringbone micromixer at a flow rate ratio of 1:3 (Lipid:Aqueous) and a total flow rate of 12 mL/min.

-

Self-Assembly : As ethanol diffuses into the aqueous phase, icosyl myristate becomes insoluble and self-assembles into solid lipid cores, trapping the API.

-

Purification : Process the effluent through Tangential Flow Filtration (TFF) using a 100 kDa MWCO cassette to remove ethanol and unencapsulated API.

-

Validation : Measure via Dynamic Light Scattering (DLS). A single peak at ~80-100 nm with a Polydispersity Index (PDI) < 0.15 validates a uniform, successful formulation.

Analytical Characterization: GC-MS Validation

Accurate quantification of intact high-molecular-weight wax esters requires specialized high-temperature Gas Chromatography-Mass Spectrometry (GC-MS)[3].

Protocol 3: High-Temperature GC-MS/EI Analysis

Causality & Validation: Intact wax esters are prone to thermal degradation. Using a short, thin-film capillary column minimizes residence time, allowing intact volatilization[3]. The absence of an m/z 298 peak (free icosanol) in the final spectra validates 100% esterification of the raw materials.

-

Sample Preparation : Dissolve 1 mg of the purified icosyl myristate in 1 mL of hexane. Add 10 µg of an internal standard (e.g., behenyl arachidate, C42).

-

Chromatographic Separation : Inject 1 µL into a GC equipped with a TG-5MS capillary column (15 m length, 0.25 mm ID, 0.1 µm film thickness). Use an initial oven temperature of 150°C, ramping at 15°C/min to 350°C, and hold for 10 minutes[3].

-

Mass Spectrometry : Operate the MS in Electron Ionization (EI) mode at 70 eV.

-

Data Interpretation : Icosyl myristate elutes as a distinct peak. The mass spectrum will show a characteristic molecular ion [M]+ at m/z 508.5. The base peak typically corresponds to the protonated fatty acid moiety [C14H29O2]+ at m/z 229, confirming the myristate component[3].

Toxicology and Safety Profile

Icosyl myristate is a highly biocompatible, biodegradable lipid. According to standard safety data sheets, it is not classified as hazardous, toxic, or irritating to biological tissues[7]. Its structural similarity to endogenous lipids ensures rapid metabolism by non-specific esterases in the skin and plasma, breaking down into myristic acid and icosanol, both of which feed seamlessly into standard cellular fatty acid oxidation pathways[2].

Sources

- 1. CAS 22413-00-9: Tetradecanoic acid, eicosyl ester [cymitquimica.com]

- 2. research.chalmers.se [research.chalmers.se]

- 3. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 22413-00-9: Tetradecanoic acid, eicosyl ester [cymitquimica.com]

- 6. larodan.com [larodan.com]

- 7. larodan.com [larodan.com]

Synthesis and Characterization of Icosyl Myristate: A Technical Guide for Advanced Lipid Research

Executive Summary

Icosyl myristate (also known as arachidyl myristate) is a highly hydrophobic, long-chain wax ester (C34H68O2) formed by the esterification of icosanol (arachidyl alcohol, C20) and myristic acid (tetradecanoic acid, C14)[1]. In contemporary lipidomics and materials science, long-chain wax esters are critical components in the formulation of solid lipid nanoparticles (SLNs), oleogels, and organic phase change materials (PCMs) due to their precise thermal transition properties[2][3].

This whitepaper outlines the mechanistic rationale, step-by-step experimental methodologies, and self-validating analytical frameworks required to synthesize high-purity icosyl myristate for research applications.

Mechanistic Rationale: Selecting the Synthesis Pathway

The synthesis of long-chain aliphatic esters presents unique challenges. Traditional Fischer esterification, which relies on strong mineral acids (e.g., H₂SO₄) and high reflux temperatures, frequently induces unwanted side reactions such as etherification, alkene formation via dehydration of the alcohol, and oxidative degradation of the carbon chains. Therefore, modern lipid synthesis relies on two primary modalities: Catalytic Chemical Esterification (Steglich) and Biocatalytic (Enzymatic) Esterification .

The Chemical Route: Steglich Esterification

For rapid, lab-scale synthesis, the Steglich esterification is the gold standard. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

-

Causality of Reagents: DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, long-chain alcohols like icosanol suffer from steric hindrance, which can cause the intermediate to rearrange into a dead-end N-acylurea byproduct. DMAP prevents this by rapidly attacking the intermediate to form a highly reactive acylpyridinium species, which the alcohol can easily attack at room temperature. This preserves the integrity of the C20 and C14 chains without requiring thermal energy.

The Enzymatic Route: Biocatalytic Alcoholysis/Esterification

For scalable, green synthesis, immobilized lipases (such as Candida antarctica Lipase B or Mucor miehei lipase) are utilized[4][5].

-

Causality of Reaction Conditions: Lipases possess a hydrophobic binding pocket perfectly suited for long aliphatic chains. Because esterification is an equilibrium reaction, the process is performed solvent-free at 60°C under a vacuum[4]. The temperature melts both precursors into a homogenous liquid phase, while the vacuum continuously removes the water byproduct. According to Le Chatelier's principle, the continuous removal of water prevents the reverse hydrolysis reaction, driving the esterification to >95% completion[4].

Fig 1: Decision matrix and workflow for chemical vs. enzymatic synthesis of icosyl myristate.

Experimental Protocols

Protocol A: Solvent-Free Enzymatic Synthesis

This self-validating protocol ensures high yield without the use of toxic halogenated solvents.

-

Preparation: In a 100 mL round-bottom flask, combine 10.0 mmol of icosanol (2.98 g) and 10.5 mmol of myristic acid (2.40 g). The slight excess of acid ensures complete consumption of the more expensive alcohol.

-

Melting Phase: Immerse the flask in a pre-heated oil bath at 60°C. Stir until both solid powders melt into a clear, homogenous liquid phase.

-

Catalyst Addition: Add 10% w/w (relative to total substrate mass, ~0.54 g) of immobilized Candida antarctica Lipase B (Novozym 435).

-

Equilibrium Shifting: Attach the flask to a rotary evaporator or vacuum manifold. Apply a moderate vacuum (50–100 mbar) while stirring at 60°C. The vacuum will pull off the water generated during the reaction[4].

-

Reaction Monitoring: Stir for 6–8 hours. Extract a 10 µL aliquot, dissolve in hexane, and spot on a TLC plate (Hexane:Diethyl Ether 90:10). The reaction is complete when the icosanol spot (lower Rf ) disappears.

-

Purification: Break the vacuum, add 20 mL of hot hexane to dilute the mixture, and immediately perform a hot vacuum filtration to recover the immobilized enzyme beads.

-

Crystallization: Concentrate the filtrate and recrystallize the crude product from cold absolute ethanol. The wax ester will precipitate, leaving trace unreacted myristic acid in the supernatant.

Protocol B: Steglich Chemical Synthesis

Ideal for environments lacking biocatalytic infrastructure.

-

Activation: Dissolve 10.0 mmol of myristic acid (2.28 g) and 10.0 mmol of icosanol (2.98 g) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalysis: Add 1.0 mmol of DMAP (0.12 g). Cool the flask to 0°C using an ice bath to control the exothermic coupling reaction.

-

Coupling: Dissolve 11.0 mmol of DCC (2.27 g) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form immediately.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the insoluble DCU byproduct.

-

Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.1 M HCl (to quench and remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted myristic acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the DCM under reduced pressure. Purify via silica gel flash chromatography using a Hexane:Ethyl Acetate (95:5) gradient.

Self-Validating Analytical Framework

To ensure scientific integrity, the synthesized icosyl myristate must be subjected to a sequential analytical framework. Each step validates the previous one, ensuring structural identity and thermal purity[2][3].

Fig 2: Sequential self-validating analytical framework for icosyl myristate characterization.

Structural and Thermal Validation

-

Thin-Layer Chromatography (TLC): Confirms the absence of polar precursors. The highly non-polar wax ester will migrate rapidly ( Rf ~ 0.8–0.9) compared to the fatty acid and alcohol.

-

¹H-NMR Spectroscopy (400 MHz, CDCl₃): The diagnostic peak is a distinct triplet at ~4.05 ppm , corresponding to the two protons of the alcohol chain adjacent to the ester oxygen (-CH₂-O-C(=O)-). The massive aliphatic envelope at 1.25 ppm confirms the intact C20 and C14 chains.

-

Differential Scanning Calorimetry (DSC): Critical for verifying the material's suitability as a phase change material or oleogelator[2][3]. Pure icosyl myristate exhibits a sharp endothermic melting peak. Broad peaks indicate contamination with unreacted precursors or homologous impurities.

Quantitative Data Summaries

Table 1: Comparison of Synthesis Modalities for Icosyl Myristate

| Parameter | Enzymatic Route (Protocol A) | Chemical Route (Protocol B) |

| Catalyst | Immobilized Lipase B | DCC / DMAP |

| Solvent | None (Solvent-free) | Dichloromethane (DCM) |

| Temperature | 60°C | 0°C to Room Temperature |

| Reaction Time | 6 - 8 hours | 12 hours |

| Byproducts | Water (removed via vacuum) | Dicyclohexylurea (DCU) |

| Purification | Filtration & Crystallization | Aqueous washing & Chromatography |

| Scalability | High (Industrial standard) | Low (Reagent toxicity limitations) |

Table 2: Target Physicochemical Properties of Pure Icosyl Myristate

| Property | Value | Analytical Method |

| Chemical Formula | C₃₄H₆₈O₂ | Mass Spectrometry |

| Molecular Weight | 508.91 g/mol | Mass Spectrometry |

| Appearance | White waxy solid | Visual Inspection |

| Melting Point ( Tm ) | ~45°C - 50°C | DSC[3] |

| Diagnostic ¹H-NMR Shift | ~4.05 ppm (triplet) | NMR Spectroscopy |

References

-

Synthesis of jojoba-like wax esters in metabolically engineered strains of Saccharomyces cerevisiae Chalmers Research URL:[Link]

-

Crystallization of wax esters in oleogels – Relevance of chain length and ester bond position ResearchGate URL:[Link]

- WO2014056756A1 - Three-stage method for the enzymatic synthesis of fatty acid esters Google Patents URL

-

Enzymatic Synthesis of Fatty Alcohol Esters by Alcoholysis Department of Science Service (DSS) URL:[Link]

-

High-chain fatty acid esters of myristyl alcohol with even carbon number: Novel organic phase change materials for thermal energy storage ResearchGate URL: [Link]

Sources

Icosyl myristate CAS number and molecular formula

An In-Depth Technical Guide to Icosyl Myristate for Researchers and Drug Development Professionals

Abstract

Icosyl myristate, a long-chain fatty acid ester, represents a class of molecules with significant potential in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive overview of icosyl myristate, detailing its chemical identity, physicochemical properties, synthesis methodologies, and prospective applications, particularly in drug delivery. By synthesizing information from related, well-studied myristate esters, this document offers researchers and formulation scientists a foundational understanding of this compound. The guide covers potential synthesis pathways, analytical techniques for characterization, and a discussion of its functional roles as an emollient and penetration enhancer.

Introduction: The Role of Fatty Acid Esters in Advanced Formulations

Fatty acid esters are a cornerstone of modern cosmetic and pharmaceutical science. These molecules, formed from the reaction of a fatty acid with an alcohol, are prized for their diverse functional properties. Depending on the chain length of the parent acid and alcohol, their characteristics can be finely tuned to serve as emollients, solvents, viscosity modifiers, and, critically, as penetration enhancers in topical drug delivery systems.[1] Isopropyl myristate (IPM), for instance, is widely used for its ability to reduce the greasy feel of formulations and improve the absorption of active pharmaceutical ingredients (APIs) through the skin.[2][3] Icosyl myristate, the ester of myristic acid and icosanol (a 20-carbon alcohol), belongs to this versatile family. Its significantly longer alcohol chain suggests unique properties, such as enhanced substantivity and occlusivity, making it a compelling candidate for advanced dermatological and transdermal applications.

Core Properties of Icosyl Myristate

Precise identification is critical for any raw material in a research or development setting. Icosyl myristate is defined by its specific chemical structure, which dictates its physical and functional properties.

Chemical Identity

-

Systematic Name: Tetradecanoic acid, eicosyl ester[4]

-

Common Name: Icosyl myristate (or Eicosyl myristate)

-

CAS Number: 22413-00-9[4]

-

Molecular Formula: C34H68O2[4]

Physicochemical Characteristics

A summary of the core physicochemical data for icosyl myristate is presented below.

| Property | Value | Source |

| Molecular Weight | 508.90 g/mol | [4] |

| CAS Number | 22413-00-9 | [4] |

| Molecular Formula | C34H68O2 | [4] |

| Stereochemistry | Achiral | [4] |

Due to its high molecular weight and long, saturated hydrocarbon chains, icosyl myristate is expected to be a waxy solid at room temperature with very low solubility in water but good solubility in non-polar organic solvents and oils.

Synthesis and Manufacturing

The primary method for producing icosyl myristate is through the esterification of myristic acid with icosanol (eicosyl alcohol). This reaction can be achieved through chemical catalysis or, increasingly, through more sustainable biocatalytic "green" methods.

Esterification Reaction

The synthesis involves the reaction of the carboxyl group of myristic acid with the hydroxyl group of icosanol, releasing a molecule of water.

Caption: General esterification of myristic acid and icosanol.

Experimental Protocols: A Biocatalytic Approach

While specific protocols for icosyl myristate are proprietary, a robust method can be adapted from the lipase-catalyzed synthesis of other myristate esters, such as isopropyl myristate.[5][6] This green chemistry approach offers high specificity and avoids the harsh conditions and byproducts of traditional chemical catalysis.[6]

Step-by-Step Methodology:

-

Substrate Preparation: Myristic acid and icosanol are dissolved in a suitable solvent-free medium. A molar ratio favoring the alcohol (e.g., 1:5 acid to alcohol) is often used to drive the reaction equilibrium towards the product.[6]

-

Biocatalyst Introduction: An immobilized lipase, such as Candida antarctica lipase B (Novozym 435), is added to the reaction mixture. Immobilization on a solid support (e.g., magnetic polymers) facilitates catalyst recovery and reuse.[5][6]

-

Reaction Conditions: The reaction is conducted at a controlled temperature, typically between 50-60°C, which is optimal for lipase activity without causing thermal degradation.[5][6] Continuous agitation ensures homogeneity.

-

Water Removal: The water produced during esterification is continuously removed, often using molecular sieves, to prevent the reverse hydrolysis reaction and achieve high conversion rates.[6]

-

Monitoring and Purification: The reaction progress is monitored using techniques like High-Performance Liquid Chromatography (HPLC).[5] Upon completion, the immobilized enzyme is filtered off, and the product is purified, typically via vacuum distillation, to remove unreacted substrates.

Applications in Drug Development and Research

The molecular structure of icosyl myristate—a long saturated fatty acid joined to a long-chain alcohol—strongly suggests its utility in topical and transdermal formulations. Its functions are likely analogous to, but distinct from, shorter-chain esters like isopropyl myristate.

Emollient and Skin Conditioning Agent

As a long-chain ester, icosyl myristate is expected to be an excellent emollient, forming a lubricating, protective layer on the skin that reduces water loss and imparts a smooth feel. Unlike lighter esters, its higher molecular weight would provide a more substantive and potentially more occlusive barrier, beneficial for compromised skin conditions or for protecting the formulation's API.

Penetration Enhancer for Topical Drug Delivery

A key application for myristate esters is in enhancing the penetration of APIs through the stratum corneum, the skin's primary barrier.[1] Icosyl myristate likely achieves this by inserting itself into the lipid-rich extracellular matrix of the stratum corneum, temporarily disrupting its highly ordered structure.[1] This creates transient pathways for drug molecules to permeate more effectively into the deeper layers of the skin.[7]

Caption: Mechanism of skin penetration enhancement by icosyl myristate.

Excipient in Formulations

In creams, lotions, and ointments, icosyl myristate can function as a texture enhancer and co-emulsifier. Its waxy nature can add body and viscosity to emulsions, improving their stability and aesthetic appeal.[8]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of icosyl myristate is paramount. Standard analytical techniques used for fatty acid esters are applicable.

-

Gas Chromatography (GC): Used to determine the purity of the ester and quantify any residual starting materials (myristic acid, icosanol).[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of the ester functional group, typically showing a strong carbonyl (C=O) stretch around 1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers definitive structural elucidation, confirming the connectivity of the myristate and icosyl chains.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

Safety and Toxicological Profile

While specific toxicological data for icosyl myristate was not found in the reviewed literature, extensive safety assessments of related compounds like myristyl myristate and isopropyl myristate provide a strong basis for evaluation.[11][12]

-

Myristyl myristate has been found to be nontoxic in acute oral and dermal tests.[12]

-

The Cosmetic Ingredient Review (CIR) Expert Panel concluded that myristyl myristate is safe as a cosmetic ingredient in its current uses and concentrations.[12]

-

Generally, long-chain fatty acid esters are considered to have a low order of toxicity and are not significant skin irritants or sensitizers in typical formulation concentrations.[11][13]

Based on this data, icosyl myristate is anticipated to have a favorable safety profile. However, as with any new excipient, its specific toxicological properties, particularly its potential for comedogenicity, should be confirmed through dedicated studies.

Conclusion

Icosyl myristate is a long-chain fatty acid ester with significant, albeit largely unexplored, potential as a functional excipient in drug development. Its chemical and physical properties suggest it can serve as a highly effective emollient, texture enhancer, and skin penetration enhancer. By leveraging established green synthesis protocols and standard analytical methods, researchers can produce and characterize high-purity icosyl myristate for formulation studies. Its presumed favorable safety profile, based on closely related molecules, further supports its development as a valuable component in next-generation topical and transdermal delivery systems. Further research is warranted to fully characterize its performance and unlock its potential in advanced pharmaceutical formulations.

References

-

ICOSYL MYRISTATE - Inxight Drugs . (n.d.). National Center for Advancing Translational Sciences. Retrieved from [Link]

-

ISOCETYL MYRISTATE . (n.d.). Ataman Kimya. Retrieved from [Link]

- Vadgama, R. P., Odaneth, A. A., & Lali, A. M. (2015). Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies. Biocatalysis and Agricultural Biotechnology, 4(4), 633-639.

-

Various STY for Isopropyl myristate synthesis . (n.d.). ResearchGate. Retrieved from [Link]

- Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate. (1982). International Journal of Toxicology, 1(4), 55-80.

-

Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More . (n.d.). Silver Fern Chemical. Retrieved from [Link]

-

Chemical Properties of Myristyl myristate (CAS 3234-85-3) . (n.d.). Cheméo. Retrieved from [Link]

-

MYRISTYL MYRISTATE . (n.d.). Ataman Kimya. Retrieved from [Link]

-

What is ISOCETYL MYRISTATE . (n.d.). EWG Skin Deep. Retrieved from [Link]

-

MYRISTYL MYRISTATE . (n.d.). precisionFDA. Retrieved from [Link]

-

Isopropyl myristate | CAS#:110-27-0 . (n.d.). Chemsrc. Retrieved from [Link]

-

Myristyl myristate . (n.d.). Wikipedia. Retrieved from [Link]

- Nandi, I., Bari, M., & Joshi, H. (2003). Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs. AAPS PharmSciTech, 4(1), E10.

-

What is MYRISTYL MYRISTATE . (n.d.). EWG Skin Deep. Retrieved from [Link]

-

Myristyl Myristate - SDS (Safety Data Sheet) . (n.d.). MakingCosmetics. Retrieved from [Link]

-

Isopropyl myristate . (n.d.). NIST WebBook. Retrieved from [Link]

-

myristyl myristate tetradecanoic acid, tetradecyl ester . (n.d.). The Good Scents Company. Retrieved from [Link]

- de Freitas, L., da Silva, G. P., de Castro, H. F., & dos Santos, J. C. (2018). Isopropyl myristate continuous synthesis in a packed-bed reactor using lipase immobilized on magnetic polymer. Engineering Journal, 22(4), 21-34.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]

- 3. Isopropyl myristate | CAS#:110-27-0 | Chemsrc [chemsrc.com]

- 4. ICOSYL MYRISTATE [drugs.ncats.io]

- 5. Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijoer.com [ijoer.com]

- 7. The Science Behind Isopropyl Myristate: Structure, Function, and Applications | Niran Chemical [niranchemical.com]

- 8. myristyl myristate, 3234-85-3 [thegoodscentscompany.com]

- 9. Isopropyl myristate for synthesis 110-27-0 [sigmaaldrich.com]

- 10. Isopropyl myristate [webbook.nist.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Myristyl myristate - Wikipedia [en.wikipedia.org]

- 13. cosmobiousa.com [cosmobiousa.com]

The Solubility Profile of Icosyl Myristate in Organic Solvents: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility profile of icosyl myristate, a long-chain ester of significant interest in the pharmaceutical and cosmetic industries. Given the limited direct literature on icosyl myristate, this document synthesizes foundational principles of ester solubility with data from closely related analogs, such as isopropyl myristate and myristyl myristate, to provide a robust predictive framework and practical methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Icosyl Myristate and its Solubility

Icosyl myristate, the ester of icosanol (a 20-carbon fatty alcohol) and myristic acid (a 14-carbon saturated fatty acid), is a waxy solid at room temperature. Its long, saturated hydrocarbon chains confer significant lipophilicity, making it an excellent emollient and texture enhancer in topical formulations. In the realm of drug development, its potential as a vehicle for poorly water-soluble active pharmaceutical ingredients (APIs) is of great interest. Understanding its solubility in various organic solvents is paramount for formulation development, purification processes, and predicting its behavior in non-aqueous systems. A comprehensive solubility profile enables the rational selection of solvents for creating stable, efficacious, and aesthetically pleasing products.

Theoretical Framework: Principles of Long-Chain Ester Solubility

The solubility of a long-chain ester like icosyl myristate is governed by the principle of "like dissolves like." This adage is, in practice, a reflection of the intermolecular forces at play between the solute (icosyl myristate) and the solvent.

-

Van der Waals Forces: The long hydrocarbon chains of icosyl myristate are nonpolar and interact primarily through van der Waals dispersion forces. Consequently, it is most soluble in nonpolar organic solvents where similar forces dominate.[1]

-

Dipole-Dipole Interactions: The ester functional group introduces a polar region in the molecule, allowing for dipole-dipole interactions. This enables some solubility in moderately polar solvents.

-

Hydrogen Bonding: Icosyl myristate can act as a hydrogen bond acceptor at its carbonyl oxygen, allowing for some interaction with protic solvents. However, the overwhelming nonpolar nature of its long alkyl chains limits its solubility in highly polar, protic solvents like water.

The length of the alkyl chains is a critical determinant of solubility. As the chain length increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in non-polar, hydrocarbon-based solvents.

Solubility Profile of Icosyl Myristate Analogs

| Solvent Class | Solvent | Isopropyl Myristate Solubility | Myristyl Myristate Solubility | Predicted Icosyl Myristate Solubility |

| Nonpolar | Hexane | Soluble | Soluble | High |

| Toluene | Soluble[2] | Soluble | High | |

| Mineral Oil | Soluble[2] | Soluble | High | |

| Moderately Polar | Acetone | Very Soluble[2] | Soluble | Moderate to High |

| Ethyl Acetate | Soluble[2] | Soluble | Moderate to High | |

| Chloroform | Soluble[2] | Soluble | Moderate to High | |

| Diethyl Ether | Soluble[2] | Soluble | Moderate to High | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Low to Moderate |

| N,N-Dimethylformamide (DMF) | Soluble | Soluble | Low to Moderate | |

| Polar Protic | Ethanol | Soluble[2] | Partially Soluble | Low |

| Isopropanol | Soluble | Partially Soluble | Low | |

| Propylene Glycol | Practically Insoluble[2] | Insoluble | Very Low / Insoluble | |

| Glycerol | Practically Insoluble[2] | Insoluble | Very Low / Insoluble | |

| Water | Insoluble[3] | Insoluble[4] | Insoluble |

Rationale for Predictions: Icosyl myristate, being a longer-chain and more nonpolar ester than both isopropyl and myristyl myristate, is expected to exhibit even greater solubility in nonpolar solvents and lower solubility in polar solvents.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, self-validating protocol for determining the solubility of icosyl myristate in a range of organic solvents. The isothermal shake-flask method is the gold standard for solubility determination of solid compounds.[5]

Materials and Equipment

-

Icosyl myristate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal shake-flask method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of icosyl myristate to a series of scintillation vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved icosyl myristate. This ensures a clear supernatant for analysis.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by HPLC. An ELSD is often suitable for non-chromophoric compounds like icosyl myristate.

-

Quantify the concentration of icosyl myristate in the supernatant by comparing the analytical response to a pre-established calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Causality in Experimental Design

-

Choice of Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate data.

-

Ensuring Equilibrium: The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation, to measure the true thermodynamic solubility. Insufficient equilibration time is a common source of error.

-

Use of a Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification. A validated HPLC method ensures reliable results.

Implications for Research and Drug Development

A thorough understanding of the solubility profile of icosyl myristate is critical for its effective application:

-

Formulation Development: The solubility data guides the selection of appropriate co-solvents and excipients for creating stable and homogenous topical formulations, such as creams, lotions, and ointments.[6]

-

Drug Delivery: For its use as a vehicle for APIs, the solubility of the drug in icosyl myristate and the solubility of the icosyl myristate-drug mixture in the overall formulation are key parameters. Icosyl myristate can act as a penetration enhancer, and its solubility characteristics influence this property.[3][6]

-

Purification and Manufacturing: Crystallization is a common method for purifying waxy esters. Knowledge of the solubility in different solvents at various temperatures is essential for developing efficient crystallization processes.

Conclusion

While direct quantitative data for the solubility of icosyl myristate remains to be extensively published, a robust understanding can be derived from the behavior of its analogs and the fundamental principles of physical chemistry. The provided experimental protocol offers a reliable method for generating this crucial data in a laboratory setting. For researchers and developers, a comprehensive solubility profile is not merely a set of data points but a foundational tool for innovation and the creation of advanced formulations.

References

-

ISOPROPYL MYRISTATE - Ataman Kimya. [Link]

-

Characterisation of the water-isopropyl myristate system | Request PDF - ResearchGate. [Link]

-

EWG Skin Deep® | What is ISOPROPYL MYRISTATE. [Link]

-

Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More. [Link]

-

Solubility of benorilate in twelve monosolvents: Determination, correlation and COSMO-RS analysis | Request PDF - ResearchGate. [Link]

-

ISOCETYL MYRISTATE - Ataman Kimya. [Link]

-

Myristyl myristate in skincare, What is? - Lesielle. [Link]

-

Isopropyl myristate - Wikipedia. [Link]

-

Alkyl Benzoate/Isopropyl Myristate 2029. [Link]

-

Chemical and physical analyses of wax ester properties - PMC. [Link]

-

Solubility, Hansen solubility parameter, solvent effect and preferential solvation of benorilate in aqueous mixtures of isopropanol, N,N-dimethylformamide, ethanol and N-methyl-2-pyrrolidinone | Request PDF - ResearchGate. [Link]

-

What is "Myristyl Myristate" and what is its purpose? - Typology. [Link]

-

Method to Determine the Wax Solubility Curve in Crude Oil from Centrifugation and High Temperature Gas Chromatography Measurements | Request PDF - ResearchGate. [Link]

-

Study of HDPE and Wax Solubility in Different Solvents - Fenix. [Link]

-

Isopropyl Myristate CAS# 110-27-0: Odor profile, Molecular properties, Regulation. [Link]

-

Isopropyl Myristate TDS ENG - Avena Lab. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Quantitative Analysis of Solubility Parameters and Surface Properties of Larch Bark Proanthocyanidins - MDPI. [Link]

-

SOLUBILITY DATA SERIES - NIST X-Ray Photoelectron Spectroscopy Database. [Link]

-

CAS: 110-27-0 - DOSS. [Link]

Sources

- 1. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 2. scent.vn [scent.vn]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Central Role of Long-Chain Fatty Acid Esters in Biology

An In-Depth Technical Guide to Long-Chain Fatty Acid Esters for Researchers and Drug Development Professionals

Long-chain fatty acid esters (LCFAEs) are a diverse class of lipids formed by the covalent bonding of a long-chain fatty acid to an alcohol. While often discussed in the context of their constituent fatty acids, the esterified forms, particularly long-chain acyl-CoA esters, represent the metabolically "activated" state, poised for a vast array of biochemical transformations.[1] These molecules are not merely inert storage forms of energy; they are critical intermediates and potent signaling molecules that govern a multitude of cellular processes, from energy metabolism and membrane architecture to gene expression and cell signaling.[2][3][4]

In nature, fatty acids are most commonly found in their esterified state, linked to glycerol (forming triglycerides), cholesterol (forming cholesteryl esters), or as thioesters with coenzyme A (acyl-CoAs).[4][5] This guide provides a comprehensive overview of the synthesis, metabolism, physiological significance, and analytical methodologies pertinent to LCFAEs, designed for scientists engaged in biomedical research and therapeutic development.

Biochemistry and Metabolism: The Hub of Cellular Lipid Dynamics

The metabolic fate of long-chain fatty acids is intrinsically linked to their conversion into acyl-CoA esters. This activation, catalyzed by acyl-CoA synthetases, is a prerequisite for their participation in nearly all major lipid metabolic pathways.[4]

Synthesis of Long-Chain Fatty Acid Esters

The formation of LCFAEs can be achieved through various chemical and enzymatic routes.

-

Chemical Synthesis: A common laboratory method involves the direct esterification of a fatty acid with an alcohol under acidic conditions, often using a catalyst like p-toluenesulfonic acid.[6][7] For the synthesis of specific esters, such as enol esters, a versatile approach is the O-acylation of an aldehyde with a long-chain acyl chloride.[8] For creating thiol esters like acyl-CoAs, N-hydroxysuccinimide esters of fatty acids can be used to achieve high yields with minimal side reactions.[9]

-

Enzymatic Synthesis (Acyl-CoA Formation): In biological systems, the key synthesis is the formation of long-chain acyl-CoA esters. This is an ATP-dependent process catalyzed by the long-chain acyl-CoA synthetase (ACSL) family of enzymes, which activates fatty acids via thioesterification with Coenzyme A (CoA).[4]

Metabolic Regulation by Long-Chain Acyl-CoA Esters

Long-chain acyl-CoA esters are central regulatory molecules in energy homeostasis. Their intracellular concentrations are tightly controlled, typically remaining in the low nanomolar range under normal physiological conditions, buffered by specific acyl-CoA binding proteins (ACBPs).[2][10]

These molecules exert significant control over their own metabolism. For instance, LCFA-CoA esters act as allosteric inhibitors of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[11][12] This inhibition reduces the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyl-transferase 1 (CPT1). The disinhibition of CPT1 facilitates the transport of LCFA-CoAs into the mitochondria for β-oxidation.[11][12]

Furthermore, recent research has revealed that LCFA-CoA esters directly activate AMP-activated protein kinase (AMPK) β1-containing isoforms.[11][12] This allosteric activation provides another level of metabolic control, promoting fatty acid oxidation through the phosphorylation of ACC.[12]

Below is a diagram illustrating the central regulatory role of Long-Chain Acyl-CoA esters in cellular energy metabolism.

Caption: Metabolic regulation by Long-Chain Acyl-CoA Esters.

Physiological and Pathophysiological Significance

The roles of LCFAEs extend from fundamental cellular processes to the pathology of complex diseases.

-

Energy and Structure: As the primary substrates for β-oxidation, LCFAEs are a major source of cellular energy, particularly in tissues with high energy demands like the heart and skeletal muscle.[13][14] They are also essential precursors for the synthesis of more complex lipids, including phospholipids and sphingolipids, which are integral components of cellular membranes.[3][15]

-

Cell Signaling: Beyond metabolism, LCFA-CoAs influence a wide variety of cellular functions, including enzyme activation, vesicle trafficking, ion channel regulation, and transcriptional control.[3]

-

Disease States: Dysregulation of LCFAE metabolism is implicated in numerous diseases.

-

Metabolic Disorders: Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of rare genetic conditions where the body cannot properly break down long-chain fatty acids for energy, leading to severe symptoms like muscle weakness, low blood sugar, and heart and liver problems.[16][17][18] There is also a strong correlation between muscle LCACoA content and insulin resistance.[1]

-

Cancer: LCFAEs and their metabolism play a dual role in cancer. They can be utilized by cancer cells to support rapid proliferation, but certain polyunsaturated fatty acids and their ester derivatives have also been shown to possess anticancer properties and may enhance the efficacy of chemotherapeutic drugs.[19][20][21][22]

-

Cardiovascular Disease: Specific profiles of circulating fatty acids have been identified as important predictors for the development of cardiovascular events.[23]

-

Analytical Methodologies: A Guide for the Researcher

Accurate quantification and identification of LCFAEs are paramount for research. The most common analytical strategy involves the conversion of fatty acids from their esterified forms into fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.[5][24][25]

Experimental Protocol 1: Total Lipid Extraction from Biological Samples

This protocol is based on the well-established Bligh and Dyer method for extracting total lipids from a wet tissue or cell sample.[26]

-

Homogenization: Homogenize a pre-weighed tissue subsample (e.g., ~4g wet weight) in a mixture of chloroform and methanol (1:2, v/v; 15 mL) in a separating funnel.

-

Incubation: Shake the mixture vigorously for 1 minute and allow it to stand for 1 hour to ensure thorough lipid extraction.

-

Phase Separation: Add chloroform (5 mL) followed by distilled water (5 mL) to the homogenate. Mix and allow the phases to separate.

-

Collection: The lower chloroform layer, containing the total lipids, is carefully transferred to a pre-weighed flask.

-

Solvent Evaporation: The chloroform is evaporated under a vacuum to yield the total lipid extract.

-

Internal Standards: For quantitative analysis, known amounts of internal standards (e.g., pentadecanoic acid and methyl heptadecanoate) should be added during the extraction process.[26]

Experimental Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol uses the common and effective Boron Trifluoride (BF₃)-Methanol reagent for the transesterification of esterified fatty acids and esterification of free fatty acids.[27]

-

Sample Preparation: Place approximately 100-250 mg of the extracted lipid sample (from Protocol 1) into a flat-bottom boiling flask.

-

Saponification (for Triglycerides): Add 4 mL of 0.5 N methanolic NaOH and a boiling chip. Attach a condenser and reflux until the fat globules go into solution (typically 5-10 minutes). This step converts glycerides to fatty acid salts.

-

Esterification: Add 5 mL of BF₃-Methanol reagent through the condenser. Continue to boil for 2 minutes. This step methylates the fatty acids.

-

Extraction of FAMEs: Add 2-5 mL of a suitable hydrocarbon solvent (e.g., heptane) through the condenser and boil for another minute.

-

Phase Separation: Remove from heat and add approximately 15 mL of a saturated NaCl solution. Stopper the flask and shake vigorously. Add more saturated NaCl solution to float the heptane layer containing the FAMEs into the neck of the flask.

-

Collection and Drying: Transfer about 1 mL of the heptane solution into a test tube and add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The dry heptane solution containing the FAMEs is now ready for direct injection into a gas chromatograph.[27]

The following diagram outlines the general analytical workflow for LCFAE analysis.

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aocs.org [aocs.org]

- 6. science.lpnu.ua [science.lpnu.ua]

- 7. Acidic Synthesis of the Esters of Fatty Acids and Long-Chain Alcohols | Scilit [scilit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

- 12. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Importance of Fatty Acids in Physiopathology of Human Body | IntechOpen [intechopen.com]

- 15. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 16. Learn About Long-chain Fatty Acid Oxidation Disorders (LC-FAOD) [faodinfocus.com]

- 17. Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs): What to Know [webmd.com]

- 18. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ω-3 Long Chain Polyunsaturated Fatty Acids as Sensitizing Agents and Multidrug Resistance Revertants in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fatty Acids and Their Analogues as Anticancer Agents | IntechOpen [intechopen.com]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. longdom.org [longdom.org]

- 24. diverdi.colostate.edu [diverdi.colostate.edu]

- 25. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. chinaoils.cn [chinaoils.cn]

An In-depth Technical Guide to the Potential Research Applications of Icosyl Myristate

Abstract

Icosyl myristate, a wax ester formed from the esterification of icosanol (a 20-carbon fatty alcohol) and myristic acid (a 14-carbon saturated fatty acid), represents a novel, yet uncharacterized, lipophilic compound. This technical guide provides a comprehensive exploration of its potential research applications, extrapolated from the well-documented properties of its constituent molecules and analogous long-chain wax esters. We project that icosyl myristate will exhibit properties making it a valuable tool in drug delivery, particularly in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), as a structuring agent in oleogels for topical and pharmaceutical applications, and as a phase-change material for thermal energy storage in medical and logistical applications. This guide will detail the predicted physicochemical properties of icosyl myristate, propose specific research avenues, and provide robust, step-by-step experimental protocols for its synthesis, characterization, and application.

Introduction: The Rationale for a Novel Wax Ester

The field of drug delivery and advanced materials is in constant pursuit of novel excipients with tailored physicochemical properties. Wax esters, defined as esters of long-chain fatty acids and fatty alcohols, are a class of highly hydrophobic, neutral lipids with broad applications in cosmetics, pharmaceuticals, and industry.[1][2] They are valued for their biocompatibility, biodegradability, and unique material properties.[3] While naturally occurring waxes like beeswax and carnauba wax are complex mixtures, synthetic wax esters offer the advantage of high purity and defined properties.[4]

Icosyl myristate, as a C34 wax ester, is predicted to be a solid at room temperature with a melting point conducive to various pharmaceutical and material science processes. Its long alkyl chains suggest significant hydrophobicity and the potential for crystalline self-assembly, making it an excellent candidate for structuring oils and forming stable lipid nanoparticles. This guide will serve as a foundational document for researchers and drug development professionals interested in exploring the untapped potential of this novel compound.

Predicted Physicochemical Properties of Icosyl Myristate

The properties of icosyl myristate can be predicted by examining its constituent parts: myristic acid and icosanol.

Myristic Acid (Tetradecanoic Acid)

Myristic acid is a common saturated fatty acid (14:0) found in palm kernel oil, coconut oil, and nutmeg.[5] It is a white, crystalline solid with a melting point of 54.4 °C.[6][7] In pharmaceutical formulations, it is used as an excipient, lubricant, and emulsifier, and has been investigated for its own biological activities, including antioxidant and anti-inflammatory effects.[8][9] Its established use in solid lipid nanoparticles highlights its biocompatibility and utility in drug delivery.[10][11][12]

Icosanol (Arachidyl Alcohol)

Icosanol, or arachidyl alcohol, is a 20-carbon straight-chain fatty alcohol.[13] It is a waxy, white solid with a melting point of approximately 64-66 °C.[14][15] It is used in cosmetics as an emollient and viscosity-increasing agent and in pharmaceutical formulations as a stabilizer and solubility enhancer.[13][16]

Predicted Properties of Icosyl Myristate

Based on the properties of its precursors and data from analogous wax esters, the following properties for icosyl myristate are predicted:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C34H68O2 | Esterification of C14H28O2 and C20H42O |

| Molecular Weight | 508.9 g/mol | Sum of constituent parts minus water |

| Appearance | White, waxy solid | Typical for long-chain saturated wax esters[17] |

| Melting Point | 65-75 °C | The melting point of wax esters is primarily influenced by their total chain length.[18] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., chloroform, hexane) | Highly hydrophobic due to long alkyl chains.[17][19] |

| Crystallinity | High | Saturated, long-chain esters tend to form highly ordered crystal lattices.[20] |

Potential Research Application I: Solid Lipid Nanoparticles (SLNs) for Controlled Drug Delivery

The solid, lipidic nature of icosyl myristate makes it an ideal candidate for the core matrix of SLNs.[3] SLNs are colloidal carriers that can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release.

Scientific Rationale

The high crystallinity of icosyl myristate is predicted to lead to the formation of stable nanoparticles with a well-defined structure. This ordered packing can, however, sometimes lead to drug expulsion upon storage.[20] Therefore, a key research area will be to investigate the drug loading capacity and long-term stability of icosyl myristate SLNs, potentially in comparison to less crystalline glyceride-based SLNs. The use of myristic acid as a component has already shown promise in enhancing the oral bioavailability of poorly soluble drugs.[10][11]

Experimental Workflow: Synthesis and Characterization of Icosyl Myristate SLNs

Caption: Workflow for the formulation and analysis of Icosyl Myristate-based oleogels.

Detailed Protocol: Oleogel Preparation

-

Preparation: Prepare mixtures of icosyl myristate in a liquid oil (e.g., medium-chain triglycerides) at concentrations ranging from 2% to 15% (w/w).

-

Heating: Heat the mixtures to 85°C while stirring until the icosyl myristate is completely dissolved and the solution is clear.

-

Cooling: Cool the solutions to room temperature under controlled conditions (e.g., 1°C/min) to promote consistent crystal formation.

-

Maturation: Store the samples at room temperature for 24 hours to allow the crystal network to fully develop.

-

Analysis: Characterize the oleogels for their mechanical strength (rheology), hardness (texture analysis), crystal morphology (polarized light microscopy), and thermal behavior (Differential Scanning Calorimetry).

Potential Research Application III: Phase-Change Material (PCM) for Thermal Energy Storage

Fatty acids and their esters are recognized as effective phase-change materials (PCMs) due to their high latent heat of fusion and sharp melting/solidification temperatures. [21][22][23][24]

Scientific Rationale